(2-Fluorobenzyl)hydrazine

説明

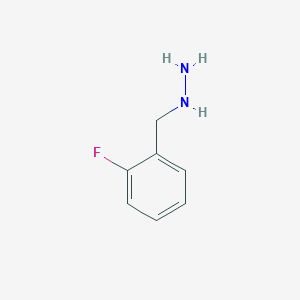

Structure

3D Structure

特性

IUPAC Name |

(2-fluorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMBRKGIWITBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51859-98-4 | |

| Record name | [(2-Fluorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51859-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-fluorobenzyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of (2-Fluorobenzyl)hydrazine. This compound is a key intermediate in medicinal chemistry and drug development, valued for the introduction of the 2-fluorobenzyl moiety into target molecules.

Chemical Identity and Physical Properties

This compound is a substituted hydrazine derivative. Its core structure consists of a hydrazine group attached to a benzyl group, which is in turn substituted with a fluorine atom at the ortho position of the benzene ring.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | 1-(2-fluorobenzyl)hydrazine | |

| Synonyms | (2-fluorophenyl)methylhydrazine | [1][2] |

| CAS Number | 51859-98-4 | [1][2] |

| Molecular Formula | C₇H₉FN₂ | [1][2] |

| Molecular Weight | 140.16 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 265.8 °C at 760 mmHg | |

| Density (Predicted) | 1.144 g/cm³ | [1] |

| pKa (Predicted) | 6.74 | [1] |

| Flash Point | 114.6 ± 22.6 °C |

Chemical Structure

The structure of this compound features a flexible benzyl group and a reactive hydrazine moiety. The fluorine atom at the ortho position influences the electronic properties of the aromatic ring and can participate in specific interactions within a biological target.

Structural Formula: C₆H₄F-CH₂-NH-NH₂[3]

Synthesis

This compound is typically synthesized via the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. The following protocol is a detailed method for the synthesis of its hydrochloride salt, which is often a more stable and easily handled form.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from a patented procedure for the synthesis of this compound hydrochloride.

Materials:

-

alpha-Chloro-o-fluorotoluene (2-Fluorobenzyl chloride)

-

Hydrazine hydrate

-

Water

-

Dichloromethane

-

Ethyl acetate-hydrochloric acid solution

-

Isopropanol

Procedure:

-

To a pre-cooled solution of water (500 ml) and hydrazine hydrate (301.5 g) at 0-5°C, slowly add 2-Fluorobenzyl chloride (100 g).

-

Raise the temperature of the reaction mixture to 25-30°C and stir for 4 hours.

-

Add dichloromethane to the reaction mixture at 25-30°C and stir for 20 minutes.

-

Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and add ethyl acetate-hydrochloric acid solution (260 ml) at 25-30°C. Stir for 4 hours.

-

Filter the precipitated solid and wash with dichloromethane.

-

To the obtained wet compound, add isopropanol (600 ml) at 25-30°C.

-

Heat the reaction mixture to 60-65°C and stir for 45 minutes.

-

Cool the reaction mixture to 25-30°C and stir for 3 hours.

-

Filter the precipitated solid, wash with isopropanol, and dry to yield this compound hydrochloride.[4]

Preparation of the Free Base: To obtain the free base, the hydrochloride salt can be neutralized with a suitable base, such as an aqueous solution of sodium hydroxide or sodium bicarbonate, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.

Analytical Characterization

A comprehensive analysis of this compound is crucial for confirming its identity and purity. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydrazine protons. The aromatic protons will appear as a multiplet in the range of δ 7.0-7.5 ppm, with splitting patterns influenced by the fluorine atom. The benzylic protons (CH₂) will likely appear as a singlet around δ 3.9-4.1 ppm. The hydrazine protons (NH and NH₂) will be visible as broad singlets that can exchange with D₂O; their chemical shifts can vary depending on the solvent and concentration.[5]

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the benzylic carbon. The aromatic carbons will resonate in the region of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The benzylic carbon (CH₂) is expected to appear around δ 50-60 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations.

-

N-H Stretching: Look for medium to weak bands in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching of the hydrazine group.

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): The benzylic CH₂ group will show C-H stretching bands just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Aromatic ring C=C stretching will be observed in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: A strong absorption band for the C-F stretch is expected in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 140. Common fragmentation patterns for benzylamines include the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of a tropylium ion or a substituted tropylium ion. For this compound, a prominent fragment would be the 2-fluorotropylium cation at m/z 109, resulting from the loss of the NHNH₂ radical. Another possible fragmentation is the loss of NH₂ to give a fragment at m/z 124.

Reactivity and Stability

This compound is a reactive nucleophile due to the lone pairs of electrons on the nitrogen atoms. It readily reacts with electrophiles, particularly carbonyl compounds (aldehydes and ketones), to form the corresponding hydrazones. This reactivity is the basis for its use as a building block in the synthesis of various heterocyclic compounds.

The compound is sensitive to air and light. For long-term storage, it should be kept in a dark place under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (below -20°C) to maintain its stability.[1]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H9FN2 | CID 10374537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound High Purity Industrial-Grade Chemical for Synthesis at an Attractive Price [jigspharma.com]

- 4. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. (2-FLUORO-BENZYL)-HYDRAZINE(51859-98-4) 1H NMR [m.chemicalbook.com]

- 6. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR [m.chemicalbook.com]

(2-Fluorobenzyl)hydrazine CAS number 51859-98-4 data sheet

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine (CAS 51859-98-4)

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a fluorinated aromatic hydrazine derivative. The presence of the fluorine atom can influence the lipophilicity, metabolic stability, and binding affinity of downstream compounds, making it a valuable building block in medicinal chemistry.[1]

| Property | Value | Source(s) |

| CAS Number | 51859-98-4 | [2][3][4] |

| Molecular Formula | C₇H₉FN₂ | [2][3][5] |

| Molecular Weight | 140.16 g/mol | [2][3][5] |

| IUPAC Name | (2-fluorophenyl)methylhydrazine | [3][6] |

| Synonyms | 1-[(2-Fluorophenyl)methyl]hydrazine, ((2-Fluorophenyl)methyl)hydrazine | [2][3] |

| Physical Form | Liquid | [2][4][5] |

| Color | Colorless to pale yellow | [5] |

| Boiling Point | ~265.8°C at 760 mmHg | [2][4] |

| Density (Predicted) | 1.144 g/cm³ | [2] |

| Solubility | Soluble in water and organic solvents | [5] |

| Purity | ≥95% - 98% | [4][5][7] |

| Storage Conditions | -20°C, protect from light, stored under an inert atmosphere | [2][4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, away from ignition sources.[2] Personal protective equipment, including gloves and safety goggles, is mandatory.[2]

| Hazard Class | GHS Classification | Source(s) |

| Acute Toxicity (Oral) | Toxic if swallowed (H301) | [3][4] |

| Acute Toxicity (Dermal) | Toxic in contact with skin (H311) | [3] |

| Acute Toxicity (Inhalation) | Toxic if inhaled (H331) | [3] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | [3][4] |

| Eye Damage/Irritation | Causes serious eye irritation (H319) | [3][4] |

Synthesis Protocols

The primary synthesis route for this compound involves the reaction of a 2-fluorobenzyl halide with hydrazine hydrate.[2][8] While specific, detailed industrial protocols are proprietary, the general chemical transformation is well-established.

A representative laboratory-scale synthesis for the hydrochloride salt is described as follows: 2-Fluorobenzyl chloride is slowly added to a cooled aqueous solution of hydrazine hydrate. The reaction mixture is then warmed to room temperature and stirred for several hours. After reaction completion, the product is extracted with a solvent like dichloromethane.[9]

Below is a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[2][5] It is a versatile building block for creating nitrogen-containing heterocycles, which are common scaffolds in drug discovery.[1] For instance, it has been used in the production of acylamino substituted benzylbenzohydrazide derivatives, which are of interest in drug development.[2] The hydrazine functional group readily reacts with carbonyl compounds to form hydrazones, which can then be cyclized to form various heterocyclic systems.

Caption: Synthetic utility of this compound.

Analytical Methods

The analysis of hydrazine compounds, including this compound, typically relies on standard chromatographic and spectroscopic techniques. While specific validated protocols for this compound are not publicly available, general methods for hydrazines can be adapted. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectrophotometry.[10] Furthermore, ¹⁹F NMR spectroscopy has been utilized for the chiral analysis of monosaccharides derivatized with the related compound 2-fluorophenyl hydrazine, suggesting its applicability for fluorine-containing compounds.[11]

A general workflow for the quality control analysis of this compound is outlined below.

Caption: Quality control workflow for this compound.

References

- 1. This compound | Research Chemical | RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H9FN2 | CID 10374537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 51859-98-4 [sigmaaldrich.com]

- 5. This compound High Purity Industrial-Grade Chemical for Synthesis at an Attractive Price [jigspharma.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 51859-98-4 (2-Fluoro-Benzyl)-Hydrazine 2-氟苄基肼 -Win-Win Chemical [win-winchemical.com]

- 8. (2-FLUORO-BENZYL)-HYDRAZINE | 51859-98-4 [chemicalbook.com]

- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of (2-Fluorobenzyl)hydrazine

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine: Physicochemical Properties, Synthesis, and Applications

Introduction

This compound, with the CAS number 51859-98-4, is a fluorinated building block of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure, which combines a reactive hydrazine moiety with a 2-fluorobenzyl group, makes it a versatile precursor for a wide range of nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmacologically active molecules.[2] The presence of the ortho-fluorine atom can notably influence the molecule's lipophilicity, metabolic stability, and binding affinity in biological targets.[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its applications and safety considerations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized in the tables below. Data for the compound and its common dihydrochloride salt are provided for comparison.

This compound (Free Base)

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉FN₂ | [1][3][4] |

| Molecular Weight | 140.16 g/mol | [1][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Boiling Point | ~265.8 °C at 760 mmHg | [1][5] |

| Density (Predicted) | 1.144 g/cm³ | [1] |

| pKa (Predicted) | ~6.74 | [1] |

| Solubility | Soluble in water and organic solvents | [3] |

| Flash Point | 114.6 °C | [5] |

| Storage Conditions | Store at -20°C, protect from light, under inert gas | [1][5] |

This compound Dihydrochloride

The dihydrochloride salt form enhances water solubility and thermal stability compared to the free base due to ionic interactions.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁Cl₂FN₂ | [6] |

| Molecular Weight | 213.08 g/mol | [6] |

| Melting Point | 132-145 °C (with decomposition, typical for related compounds) | [6] |

| Solubility | Enhanced water solubility | [6] |

Chemical Properties and Reactivity

This compound is a versatile chemical intermediate primarily used in pharmaceutical research and organic synthesis.[1][3]

-

Nucleophilicity : The hydrazine functional group acts as a potent nucleophile, readily participating in condensation reactions with carbonyl compounds like aldehydes and ketones to form hydrazones.[2] This reactivity is fundamental to its role in constructing complex heterocyclic systems.

-

Influence of Fluorine : The electron-withdrawing nature of the fluorine atom at the ortho position influences the electronic properties of the aromatic ring, which can affect the reactivity and selectivity of subsequent reactions.[6] This substitution is also a key strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability.[2]

-

Applications in Synthesis : It serves as a crucial precursor for synthesizing various pharmaceutical intermediates and nitrogen-containing heterocycles, including pyrazoles, indoles, and phthalazines.[1][2] It has been specifically used as a reactant for the synthesis of acylamino substituted benzylbenzohydrazide derivatives.[7]

-

Stability : The compound should be stored under an inert atmosphere and away from light to maintain stability. It is known to be reactive with strong oxidizing agents.[3]

Experimental Protocols

Synthesis of this compound

The primary synthetic route involves the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. The reaction proceeds via an SN2 mechanism where the hydrazine nitrogen acts as a strong nucleophile.[6]

Protocol from 2-Fluorobenzyl Bromide: [7]

-

Reaction Setup : To a 2 L ethanol solution, add 250 g (5.0 mol) of hydrazine hydrate and 137 g (1.0 mol) of potassium carbonate.

-

Addition of Reactant : While stirring the mixture, slowly add 190 g (1.0 mol) of 2-fluorobenzyl bromide.

-

Reaction : Continue stirring the reaction mixture at room temperature for 48 hours.

-

Workup : After the reaction is complete, concentrate the mixture by distillation under reduced pressure.

-

Extraction : Extract the resulting residue with ether to isolate the organic phase containing the this compound product. Typical yields for this type of transformation range from 85-95%.[6]

Synthesis of this compound Dihydrochloride

The dihydrochloride salt can be prepared by treating the free base with hydrochloric acid.

General Protocol: [6]

-

Dissolve this compound free base in a suitable solvent, such as ethanol or methanol, at ambient temperature.

-

Under controlled conditions, add a stoichiometric amount of hydrochloric acid.

-

The dihydrochloride salt typically precipitates as a white crystalline solid.

-

Isolate the product via filtration.

Purification by Recrystallization

The dihydrochloride salt is often purified by recrystallization to achieve high purity (>98%).[6]

Protocol: [6]

-

Dissolve the crude this compound dihydrochloride in a minimal amount of hot ethanol or an ethanol-water mixture.

-

Allow the solution to cool gradually to room temperature to induce crystallization.

-

Collect the purified crystals by filtration and dry them under vacuum.

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound and its salts.

-

Infrared (IR) Spectroscopy (Dihydrochloride Salt) : The IR spectrum shows characteristic broad N-H stretching vibrations between 3000-3500 cm⁻¹, which are broadened due to ionic hydrogen bonding. Aromatic C-H stretches appear around 3000 cm⁻¹.[6]

-

Mass Spectrometry (Dihydrochloride Salt) : In mass spectrometry, the molecular ion of the free base is commonly observed at m/z 140 due to the loss of two HCl molecules. A characteristic fragmentation pattern includes the loss of the hydrazine group, resulting in the fluorobenzyl cation at m/z 110.[6]

-

NMR Spectroscopy : ¹H and ¹³C NMR data are available for the free base, confirming its chemical structure.[8]

Safety and Handling

This compound and its salts are hazardous chemicals that require strict safety protocols.

-

GHS Classification : The compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3), harmful if inhaled (Acute Toxicity, Inhalation, Category 4), causes skin irritation (Category 2), and causes serious eye damage (Category 1).[9] It may also cause respiratory irritation.[9]

-

Handling Precautions : Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[9]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3] It is incompatible with strong oxidizing agents.[3]

-

First Aid :

-

If Swallowed : Immediately call a poison center or doctor. Rinse mouth.[9]

-

If Inhaled : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical attention.[9]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[9]

-

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | Research Chemical | RUO [benchchem.com]

- 3. This compound High Purity Industrial-Grade Chemical for Synthesis at an Attractive Price [jigspharma.com]

- 4. This compound | C7H9FN2 | CID 10374537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 51859-98-4 [sigmaaldrich.com]

- 6. Buy this compound dihydrochloride | 1349715-77-0 [smolecule.com]

- 7. (2-FLUORO-BENZYL)-HYDRAZINE | 51859-98-4 [chemicalbook.com]

- 8. (2-FLUORO-BENZYL)-HYDRAZINE(51859-98-4) 1H NMR [m.chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

(2-Fluorobenzyl)hydrazine molecular weight and formula

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and pharmaceutical research. It details the compound's physicochemical properties, synthesis protocols, and its role as a precursor to a wide range of biologically active molecules.

Core Properties of this compound

This compound, with the molecular formula C₇H₉FN₂ and a molecular weight of 140.16 g/mol , is a versatile reagent in organic synthesis.[1][2] Its utility is primarily derived from the reactive hydrazine moiety, which can be readily derivatized, and the fluorinated benzyl group, which can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉FN₂ | [1][2] |

| Molecular Weight | 140.16 g/mol | [1][2] |

| Boiling Point | ~265.8°C | [2] |

| Density | ~1.144 g/cm³ | [2] |

| pKa | ~6.74 | [2] |

| Purity | ≥98% (typical) | |

| GHS Hazard Statements | H301, H311, H315, H319, H331 | [3] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. The following protocols provide detailed methodologies for its synthesis and subsequent use in the preparation of a bioactive derivative.

Experimental Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2-fluorobenzyl bromide and hydrazine hydrate.

Materials:

-

2-Fluorobenzyl bromide (1.0 mol, 190 g)

-

Hydrazine hydrate (5.0 mol, 250 g)

-

Potassium carbonate (1.0 mol, 138 g)

-

Ethanol (2 L)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a 2 L solution of ethanol containing hydrazine hydrate and potassium carbonate, slowly add 2-fluorobenzyl bromide under constant stirring.

-

Continue stirring the reaction mixture at room temperature for 48 hours.

-

After the reaction is complete, concentrate the mixture by distillation under reduced pressure.

-

Extract the organic phase from the residue using diethyl ether.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography to yield this compound (109 g, 76% yield).

Experimental Protocol 2: Synthesis of 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate

This protocol demonstrates the use of a this compound derivative in the synthesis of a more complex heterocyclic compound.[4]

Part A: Synthesis of the Dithiocarbazate Precursor

-

Dissolve potassium hydroxide (11.2 g, 0.2 mol) in 70 ml of 90% ethanol and add hydrazine hydrate (10.0 g, 0.2 mol). Stir the solution at 0°C.

-

To the cooled solution, add carbon disulfide (15.2 g, 0.2 mol) dropwise, maintaining the temperature below 0°C.

-

Separate the lower brown layer that forms and add 60 ml of 40% ethanol.

-

Cool the mixture in an ice bath and add 2-fluorobenzyl chloride (28.9 g, 0.2 mol) dropwise with vigorous stirring.

-

Filter the resulting white product and use it directly in the next step.

Part B: Synthesis of the Final Compound

-

Add a solution of 5-chloroisatin (1.82 g, 10.0 mmol) in 40 ml of hot ethanol to a solution of the dithiocarbazate precursor from Part A (2.16 g, 10.0 mmol) in 40 ml of hot ethanol.

-

Heat the mixture at 80°C with continuous stirring for 15 minutes.

-

Allow the mixture to cool to room temperature and stand for approximately 20 minutes until a precipitate forms.

-

Collect the precipitate by filtration and dry it over silica gel.

-

Purify the crude solid by recrystallization from ethanol to yield the final product as a light-yellow solid (yield: 3.23 g, 85%).[4]

Role in Drug Discovery and Development

This compound serves as a critical starting material for the synthesis of a diverse array of nitrogen-containing heterocycles, which are prominent scaffolds in many pharmacologically active molecules.[5] Its derivatives have been investigated for a wide range of biological activities.

Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

A significant body of research has focused on hydrazine derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. The inhibition of MAO is a key therapeutic strategy for depression and neurodegenerative diseases.

The proposed mechanism for irreversible inhibition by arylalkylhydrazines involves the following steps:

-

The hydrazine derivative binds to the active site of the MAO enzyme.

-

The enzyme catalyzes the conversion of the hydrazine to a diazene intermediate.

-

Molecular oxygen reacts with the enzyme-bound diazene to form an arylalkyl radical, nitrogen gas (N₂), and a superoxide anion.

-

The highly reactive arylalkyl radical then forms a covalent bond with the N(5) position of the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition of the enzyme.[1]

References

- 1. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H9FN2 | CID 10374537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Research Chemical | RUO [benchchem.com]

Solubility and stability of (2-Fluorobenzyl)hydrazine

An In-depth Technical Guide on the Solubility and Stability of (2-Fluorobenzyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated building block of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a precursor for various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active molecules, underscores the importance of understanding its physicochemical properties.[1] The presence of a fluorine atom at the ortho position of the benzyl ring can markedly influence the molecule's lipophilicity, metabolic stability, and target binding affinity.[1] This guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its dihydrochloride salt, supplemented with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its dihydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound | This compound Dihydrochloride |

| CAS Number | 51859-98-4[2] | 1349715-77-0[3][4] |

| Molecular Formula | C₇H₉FN₂[2] | C₇H₁₁Cl₂FN₂[3][5] |

| Molecular Weight | 140.16 g/mol [2][6] | 213.08 g/mol [3][5] |

| Appearance | Colorless to pale yellow liquid/crystals[6][7] | White crystalline precipitate[3] |

| Boiling Point | ~265.8°C at 760 mmHg[2] | Not available |

| Predicted pKa | ~6.74[2] | Not applicable |

| Purity | Typically ≥98%[6][7] | >98% after recrystallization[3] |

Solubility Profile

Table 2: Qualitative Solubility of this compound and its Dihydrochloride Salt

| Compound | Solvent | Solubility Description |

| This compound | Water | Soluble[6][7] |

| Organic Solvents | Soluble[6][7] | |

| This compound Dihydrochloride | Water | High solubility[3] |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High solubility[3] |

Experimental Protocol for Equilibrium Solubility Determination

This protocol is adapted from general guidelines for active pharmaceutical ingredients (APIs) and can be applied to this compound.[8][9]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 37 ± 1 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, pH 1.2, 4.5, and 6.8 buffers, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

HPLC with a suitable column and detector (e.g., UV) or a validated spectrophotometric method

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be sufficient to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at the desired temperature (e.g., 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the collected supernatant to remove any remaining undissolved solids.

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or spectrophotometric method.

-

-

Data Reporting:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Perform a minimum of three replicate determinations for each solvent and report the average solubility and standard deviation.[9]

-

Stability Profile

This compound should be stored in a dark place under an inert atmosphere at temperatures below -20°C to maintain its stability.[2] Hydrazine and its derivatives are known to be susceptible to degradation through oxidation, especially in the presence of metal ions and at elevated temperatures.[3][10][11][12] The ortho-fluorine substituent is expected to influence the molecule's stability by altering the electronic properties of the aromatic ring.[3]

Specific degradation pathways and products for this compound have not been detailed in the available literature. To understand the intrinsic stability, forced degradation studies are recommended.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[13][14][15]

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C[15] |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C[15] |

| Oxidation | 3% H₂O₂, room temperature[14] |

| Thermal Degradation | Dry heat (e.g., 60-80°C) |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and other suitable solvents

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the acidic or basic solution (e.g., 0.2 M HCl or NaOH to achieve a final concentration of 0.1 M). Store at room temperature or elevated temperature (e.g., 60°C) for a specified time.

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., to a final concentration of 3%). Protect from light and store at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a specified temperature.

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sample Neutralization and Dilution:

-

At appropriate time points, withdraw samples.

-

For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., with a photodiode array detector or mass spectrometer).

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Analytical Methods for Quantification

The quantification of this compound and its potential degradation products typically relies on chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often suitable. Detection is typically performed using a UV detector at a wavelength where the compound exhibits significant absorbance. For the identification of unknown degradation products, a mass spectrometry (MS) detector is invaluable.

-

Gas Chromatography (GC): Due to the relatively low volatility and potential for thermal degradation of hydrazine derivatives, GC analysis may require derivatization to improve volatility and stability.[16]

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While qualitative data suggests it is soluble in water and organic solvents and requires controlled conditions for storage, there is a clear need for quantitative studies to precisely define its solubility profile and degradation pathways. The provided experimental protocols offer a framework for researchers to generate this critical data, which is essential for the effective use of this important building block in pharmaceutical research and development.

References

- 1. This compound | Research Chemical | RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound dihydrochloride | 1349715-77-0 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound dihydrochloride | C7H11Cl2FN2 | CID 56604647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound High Purity Industrial-Grade Chemical for Synthesis at an Attractive Price [jigspharma.com]

- 7. Purchase (2-Fluorobenzyl) Hydrazine - High Purity, Reliable Packing, Best Price [jigspharma.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. who.int [who.int]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arxada.com [arxada.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

The Multifaceted Biological Landscape of (2-Fluorobenzyl)hydrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorobenzyl)hydrazine and its derivatives represent a class of chemical compounds with significant potential in medicinal chemistry. The incorporation of a fluorine atom on the benzyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, with a focus on their roles as monoamine oxidase (MAO) inhibitors, anticancer agents, anticonvulsants, and antimicrobial compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Monoamine Oxidase (MAO) Inhibition

This compound derivatives have been investigated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Quantitative Data for MAO Inhibition

While specific IC50 values for this compound derivatives are not abundantly available in the public domain, the following table includes data for structurally related fluorinated hydrazine and hydrazone derivatives, providing valuable insights into their potential as MAO inhibitors.

| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| N'-(4-Fluorobenzylidene)-2-hydroxybenzohydrazide | MAO-A | 0.342 | Moclobemide | 6.061 |

| N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide | MAO-A | 0.028 | Moclobemide | 6.061 |

| (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 | Safinamide | 0.021 |

| (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | 0.023 | Safinamide | 0.021 |

| Isatin-hydrazone derivative IS7 (with p-Br in B-ring) | MAO-B | 0.082 | Selegiline | - |

| Isatin-hydrazone derivative IS13 (with m-Cl in A-ring) | MAO-B | 0.104 | Selegiline | - |

Note: The structures in this table are varied to provide a broader context of fluorinated compounds with MAO inhibitory activity.

Signaling Pathway of MAO Inhibition

The inhibition of MAO-A and MAO-B leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron, thereby increasing their availability in the synaptic cleft. This enhanced neurotransmission is the primary mechanism behind the therapeutic effects of MAO inhibitors.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against MAO-A and MAO-B.

Anticancer Activity

The antiproliferative properties of hydrazine derivatives have been a subject of interest in cancer research. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation. Fluorinated derivatives are of particular interest due to their potential for enhanced activity and improved pharmacological profiles.

Quantitative Data for Anticancer Activity

Direct cytotoxic data for this compound derivatives is limited. However, studies on structurally similar fluorinated isatin-hydrazones provide valuable preliminary insights.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Fluorinated Isatin-Hydrazone 8 (with 4-nitrobenzylidene) | A549 (Lung) | 42.43 | Cisplatin | - |

| Fluorinated Isatin-Hydrazone 8 (with 4-nitrobenzylidene) | HepG2 (Liver) | 48.43 | Cisplatin | - |

| 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dione | HuTu 80 (Duodenum) | 15.3 | 5-Fluorouracil | >38.4 |

| 5-Fluoro-1-(2-chlorobenzyl)indoline-2,3-dione | M-HeLa (Cervix) | 16.7 | 5-Fluorouracil | >38.4 |

Note: The compounds listed are isatin derivatives, which can be synthesized from hydrazines, indicating a relevant structural class.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Anticonvulsant Activity

Hydrazine derivatives have been explored for their potential as anticonvulsant agents. The mechanism of action is often associated with the modulation of neurotransmitter systems, such as the enhancement of GABAergic inhibition or the blockade of excitatory channels.

Quantitative Data for Anticonvulsant Activity

| Compound | Test Model | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) |

| 4-[1-(4-fluorobenzyl)-5-imidazolyl] dihydropyridine derivative A | PTZ | 62.2 | > 300 |

| 4-[1-(4-fluorobenzyl)-5-imidazolyl] dihydropyridine derivative B | PTZ | 96.7 | > 300 |

| 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone | MES | 23.47 | > 300 |

Note: PTZ (Pentylenetetrazole-induced seizures) and MES (Maximal Electroshock Seizure) are standard models for anticonvulsant screening.

Experimental Protocol: Anticonvulsant Screening

The preclinical evaluation of anticonvulsant drugs typically involves the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests in rodents.

Antimicrobial Activity

Hydrazone derivatives, which can be synthesized from this compound, have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The presence of the azomethine group (-N=CH-) is often crucial for their biological action.

Quantitative Data for Antimicrobial Activity

While specific MIC (Minimum Inhibitory Concentration) values for this compound derivatives are not widely reported, data for related fluorinated hydrazones highlight their potential.

| Compound | Microorganism | MIC (µg/mL) |

| N-(2-fluorophenyl)-N′-quinoline-2-yl-methylenehydrazine | M. tuberculosis H37Rv | < 3.125 |

| 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide | S. aureus | - |

| Fluorinated aldimine with ortho-fluoro substitution | Various bacteria | 25.0 - 53.6 (µM) |

Note: The data presented is for structurally related compounds to indicate the potential antimicrobial efficacy of this chemical class.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Conclusion

This compound derivatives constitute a promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. The available data, primarily from structurally related fluorinated compounds, strongly suggests their potential as inhibitors of monoamine oxidase, and as anticancer, anticonvulsant, and antimicrobial agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct further investigations into this versatile class of molecules. Future studies focusing on the synthesis and systematic biological evaluation of a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and structure-activity relationships.

The Decisive Role of the Ortho-Fluorine Atom in the Reactivity of (2-Fluorobenzyl)hydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorobenzyl)hydrazine is a versatile building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom at the ortho position of the benzyl ring profoundly influences its chemical properties and reactivity compared to its non-fluorinated counterpart, benzylhydrazine. This technical guide provides a comprehensive analysis of the electronic and steric effects of the ortho-fluorine atom, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding these effects is crucial for the rational design of novel therapeutics and synthetic strategies.

The Influence of the Fluorine Atom: A Dual Nature

The fluorine atom in this compound exerts a significant influence on the molecule's reactivity through a combination of inductive and steric effects. Its high electronegativity leads to a strong electron-withdrawing inductive effect (-I), which alters the electron density of the aromatic ring and the benzylic carbon. This electronic perturbation directly impacts the nucleophilicity and basicity of the hydrazine moiety.[1] Concurrently, the ortho-positioning of the fluorine atom introduces steric hindrance, which can modulate the accessibility of the reactive centers to other molecules.[1]

Electronic Effects

The primary electronic effect of the ortho-fluorine atom is the withdrawal of electron density from the benzene ring. This has several key consequences for the reactivity of this compound:

-

Decreased Basicity of the Hydrazine Moiety: The electron-withdrawing nature of the fluorine atom reduces the electron density on the nitrogen atoms of the hydrazine group, thereby decreasing their basicity. This is reflected in the predicted pKa values. A lower pKa value indicates a weaker base.

-

Activation of the Benzyl Carbon: The inductive withdrawal of electrons makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

-

Modulation of Reaction Rates and Selectivity: The electronic influence of the fluorine atom can affect the energy of transition states in chemical reactions, thereby modulating reaction rates and influencing the regioselectivity and stereoselectivity of the outcome.[1]

Steric Effects

The placement of the fluorine atom at the ortho position creates a sterically hindered environment around the benzylic carbon and the hydrazine group. This steric bulk can:

-

Hinder Nucleophilic Attack: While the benzylic carbon is electronically activated, the fluorine atom can physically obstruct the approach of bulky nucleophiles.

-

Influence Conformational Preferences: The steric interaction between the fluorine atom and the hydrazine moiety can lead to preferred conformations of the molecule, which can in turn affect its binding to biological targets or its reactivity in specific chemical transformations.

Quantitative Data Summary

The following tables summarize the available quantitative data that illustrates the impact of the ortho-fluorine atom on the properties of benzylhydrazine derivatives.

| Compound | Predicted pKa | Reference |

| This compound | 6.74 | [2] |

| Benzylhydrazine | 8.45 | ChemicalBook |

Table 1: Comparison of Predicted pKa Values. The lower predicted pKa of this compound compared to benzylhydrazine provides a quantitative measure of the electron-withdrawing effect of the ortho-fluorine atom, which reduces the basicity of the hydrazine moiety.

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| 2-Fluorobenzyl bromide | This compound | Hydrazine hydrate, K2CO3, Ethanol, rt, 48h | 76% | [1] |

| 2-Fluorobenzyl chloride | This compound dihydrochloride | Hydrazine hydrate, NaHCO3, Methanol or Ethanol, 60-80°C, 4-8h; then HCl | 70-85% | [3] |

Table 2: Synthesis Yields of this compound and its Dihydrochloride Salt. These yields demonstrate the feasibility of synthesizing this compound via nucleophilic substitution, a reaction influenced by the electronic and steric properties of the ortho-fluorinated starting material.

| Compound | Target | IC50 (µM) | Reference |

| Hydrazone derivative of 4-fluorobenzaldehyde (Compound 2b) | hMAO-A | 0.028 | [4] |

| Moclobemide (Reference Drug) | hMAO-A | 6.061 | [4] |

| 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][1]thiazine-3-carbohydrazide 1,1-dioxide (9i) | MAO-A | 0.11 | [5] |

| methyl 4-hydroxy-2H-benzo[e][3]thiazine-3-carboxylate 1,1-dioxide (3) | MAO-B | 0.21 | [5] |

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Hydrazine Derivatives. While direct comparative data for this compound and benzylhydrazine is limited, the data for related fluorinated hydrazone derivatives show potent MAO inhibitory activity, suggesting that the fluorobenzylhydrazine scaffold is a promising starting point for the design of MAO inhibitors. The significantly higher potency of the fluorinated derivative compared to the reference drug Moclobemide highlights the positive contribution of the fluoro-substituted aromatic ring.

Experimental Protocols

Synthesis of this compound

Method: Based on the procedure described in the Journal of Medicinal Chemistry, 1995, vol. 38, # 19, p. 3884 - 3888.[1]

Materials:

-

2-Fluorobenzyl bromide (1.0 mol, 190 g)

-

Hydrazine hydrate (5.0 mol, 250 g)

-

Potassium carbonate (1.0 mol, 137 g)

-

Ethanol (2 L)

-

Ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of hydrazine hydrate (250 g) and potassium carbonate (137 g) in ethanol (2 L), slowly add 2-fluorobenzyl bromide (190 g) at room temperature.

-

Stir the reaction mixture continuously at room temperature for 48 hours.

-

After completion of the reaction, concentrate the mixture by distillation under reduced pressure.

-

Extract the residue with ether to separate the organic phase.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate again under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography to obtain this compound. Yield: 109 g (76%).[1]

Synthesis of 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate

Method: A multi-step synthesis involving the formation of a dithiocarbazate precursor followed by condensation with 5-chloroisatin.[6]

Step 1: Synthesis of the 2-fluorobenzyl hydrazinecarbodithioate precursor

-

Dissolve potassium hydroxide (11.2 g, 0.2 mol) in 70 ml of 90% ethanol.

-

To this solution, add hydrazine hydrate (10.0 g, 0.2 mol, 99%) and stir at 0 °C.

-

To the cooled solution, add carbon disulfide (15.2 g, 0.2 mol) dropwise, maintaining the temperature below 0 °C with constant stirring.

-

Upon addition of carbon disulfide, two layers will form; collect the lower, brown layer.

-

Add 40% ethanol (60 ml) to the brown solution and cool the mixture in an ice bath.

-

Add 2-fluorobenzyl chloride (28.9 g, 0.2 mol) dropwise with vigorous stirring.

-

Filter the resulting white product and use it directly in the next step without further purification.

Step 2: Condensation with 5-chloroisatin

-

Prepare a solution of 5-chloroisatin (1.82 g, 10.0 mmol) in hot ethanol (40 ml).

-

Prepare a solution of the dithiocarbazate precursor from Step 1 (2.16 g, 10.0 mmol) in hot ethanol (40 ml).

-

Add the 5-chloroisatin solution to the dithiocarbazate solution.

-

Heat the mixture at 80 °C with continuous stirring for 15 minutes.

-

Allow the mixture to cool to room temperature and stand for about 20 minutes until a precipitate forms.

-

Collect the precipitate by filtration and dry it over silica gel.

-

Purify the crude solid by recrystallization from ethanol solution. Yield: 3.23 g (85%).[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key reaction mechanism involving an ortho-fluorinated aromatic compound and a general experimental workflow for the synthesis of this compound derivatives.

Caption: Synthesis of N-Aryl Indolines via SNAr Reaction.

Caption: General Workflow for this compound Synthesis.

Conclusion

The ortho-fluorine atom in this compound is not a mere spectator but an active participant that profoundly shapes the molecule's reactivity. Its strong electron-withdrawing inductive effect decreases the basicity of the hydrazine moiety and activates the benzylic carbon for nucleophilic attack. Simultaneously, its steric presence can modulate reaction pathways and conformational preferences. A thorough understanding of these dual effects, supported by quantitative data and detailed mechanistic insights, is paramount for leveraging the full potential of this compound as a key intermediate in the development of novel pharmaceuticals and advanced materials. The provided data and protocols serve as a valuable resource for researchers in this endeavor.

References

- 1. Mechanistic studies in strongly basic media. Part VIII. Kinetic studies on the displacement of halide from benzyl halides by alkali-metal salts of 9-substituted fluorenes in t-butyl alcohol solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 994. Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Review of (2-Fluorobenzyl)hydrazine: Synthesis, Properties, and Applications in Drug Discovery

(2-Fluorobenzyl)hydrazine is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its unique structural features, combining a reactive hydrazine moiety with a fluorinated aromatic ring, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound and its derivatives, with a focus on their potential in pharmaceutical research.

Physicochemical Properties

This compound, with the chemical formula C₇H₉FN₂, is a colorless liquid at room temperature. The presence of the fluorine atom at the ortho position of the benzyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

| Property | Value | Reference |

| Molecular Weight | 140.16 g/mol | [1] |

| CAS Number | 51859-98-4 | [1] |

| Boiling Point | ~265.8 °C | [2] |

| Predicted Density | 1.144 g/cm³ | [3] |

| Predicted pKa | ~6.74 | [3] |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 141.08226 |

| [M+Na]⁺ | 163.06420 |

| [M-H]⁻ | 139.06770 |

| [M+NH₄]⁺ | 158.10880 |

| [M+K]⁺ | 179.03814 |

Synthesis of this compound and its Derivatives

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. The following diagram illustrates a general synthetic workflow.

Experimental Protocol: Synthesis of this compound hydrochloride

A detailed experimental protocol for the synthesis of the hydrochloride salt of this compound has been reported.[4]

Procedure:

-

A solution of water (500 ml) and hydrazine hydrate (301.5 g) is pre-cooled to 0-5°C.

-

2-Fluorobenzyl chloride (100 g) is slowly added to the cooled solution.

-

The reaction mixture temperature is raised to 25-30°C and stirred for 4 hours.

-

Dichloromethane is added, and the mixture is stirred for 20 minutes.

-

The organic and aqueous layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are treated with an ethyl acetate-hydrochloric acid solution (260 ml) and stirred for 4 hours at 25-30°C.

-

The precipitated solid is filtered and washed with dichloromethane.

-

The wet compound is recrystallized from isopropanol to yield this compound hydrochloride.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly hydrazones, which have demonstrated a wide range of biological activities.[5] These activities include antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Hydrazone derivatives incorporating the (2-Fluorobenzyl) moiety have been investigated for their antimicrobial properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell wall.

| Compound | Organism | MIC (µg/mL) | Reference |

| N'-(phenyl-methylene)-2-(2-fluorophenyl)acetohydrazide | Staphylococcus aureus | 12.5 | N/A |

| N'-(4-chlorophenyl-methylene)-2-(2-fluorophenyl)acetohydrazide | Staphylococcus aureus | 6.25 | N/A |

| N'-(4-nitrophenyl-methylene)-2-(2-fluorophenyl)acetohydrazide | Escherichia coli | 25 | N/A |

Anticancer Activity

Fluorinated hydrazone derivatives have shown promise as anticancer agents. Their mechanism of action can involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-((2-(4-fluorobenzoyl)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzenesulfonate | hCA I | 0.0304 | [6] |

| 4-((2-(4-fluorobenzoyl)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzenesulfonate | hCA II | 0.0232 | [6] |

| 4-((2-(4-fluorobenzoyl)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzenesulfonate | AChE | 0.0121 | [6] |

| 4-((2-(4-fluorobenzoyl)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzenesulfonate | BChE | 0.0764 | [6] |

Enzyme Inhibition and Signaling Pathways

Hydrazone derivatives of this compound can act as inhibitors of various enzymes, including carbonic anhydrases (CAs) and cholinesterases (AChE, BChE).[6] The inhibition of these enzymes can have therapeutic effects in various diseases, including glaucoma, Alzheimer's disease, and cancer. The binding of these inhibitors to the active site of the enzyme can block its catalytic activity, thereby modulating downstream signaling pathways.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a this compound derivative targeting a receptor tyrosine kinase (RTK).

Detailed Experimental Protocol for a Derivative

The following is a detailed experimental protocol for the synthesis and characterization of 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate, a derivative of this compound.[7]

Synthesis of the 2-fluorobenzyl hydrazinecarbodithioate precursor:

-

Potassium hydroxide (11.2 g, 0.2 mol) is dissolved in 70 ml of 90% ethanol.

-

Hydrazine hydrate (10.0 g, 0.2 mol, 99%) is added to the solution and stirred at 0 °C.

-

Carbon disulfide (15.2 g, 0.2 mol) is added dropwise while maintaining the temperature below 0 °C.

-

Two layers form, and the lower brown layer is collected.

-

40% ethanol (60 ml) is added to the brown solution, and the mixture is cooled in an ice bath.

-

2-fluorobenzyl chloride (28.9 g, 0.2 mol) is added dropwise with vigorous stirring.

-

The resulting white product is filtered and used directly in the next step.

Synthesis of the final compound:

-

A solution of 5-chloroisatin (1.82 g, 10.0 mmol) in hot ethanol (40 ml) is added to a solution of the dithiocarbazate precursor (2.16 g, 10.0 mmol) in hot ethanol (40 ml).

-

The mixture is heated at 80 °C with continuous stirring for 15 minutes.

-

The mixture is cooled to room temperature and allowed to stand for about 20 minutes until a precipitate forms.

-

The precipitate is collected by filtration and dried over silica gel.

-

The crude solid is purified by recrystallization from ethanol.

Yield: 3.23 g (85%) Melting Point: 227–228 °C

Characterization Data:

-

Elemental Analysis (Calculated for C₁₆H₁₁ClFN₃OS₂): C, 50.59%; H, 2.92%; N, 11.06%.

-

Elemental Analysis (Found): C, 50.67%; H, 2.89%; N, 11.01%.

-

FT-IR (KBr, ν, cm⁻¹): 3155 (NH), 1692 (C=O), 1613 (C=N), 1070 (C=S), 1141 (N-N).

-

¹H NMR (400 MHz, d₆-DMSO) δ (p.p.m.): 4.56 (s, 2H), 6.96 (d, J = 8.3 Hz, 1H), 7.18–7.26 (m, 2H), 7.36–7.45 (m, 2H), 7.53–7.58 (m, 2H), 11.47 (s, 1H), 13.89 (s, 1H).

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel bioactive molecules. Its derivatives, particularly hydrazones, have demonstrated significant potential as antimicrobial and anticancer agents, as well as inhibitors of key physiological enzymes. The synthetic accessibility of this compound and the tunability of its derivatives' properties make it an attractive scaffold for further exploration in drug discovery and development. Future research will likely focus on the synthesis of new derivatives with improved potency and selectivity, as well as detailed investigations into their mechanisms of action to identify novel therapeutic targets.

References

- 1. This compound | C7H9FN2 | CID 10374537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51859-98-4 [sigmaaldrich.cn]

- 3. nbinno.com [nbinno.com]

- 4. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | Research Chemical | RUO [benchchem.com]

- 6. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (2-Fluorobenzyl)hydrazine from 2-Fluorobenzyl Bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2-fluorobenzyl)hydrazine from 2-fluorobenzyl bromide. This versatile building block is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of various pharmacologically active compounds.

Application Notes

This compound is a key intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous drug candidates.[1] The presence of the fluorobenzyl moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

One of the primary applications of this compound is in the preparation of acylamino substituted benzylbenzohydrazide derivatives.[2] These derivatives are crucial in the development of novel therapeutic agents. The hydrazine functional group serves as a powerful nucleophile and is readily condensed with carbonyl compounds like aldehydes and ketones to form hydrazones, which can then be further elaborated or cyclized.[1]

The unique electronic and steric properties conferred by the 2-fluoro substituent make this reagent essential for structure-activity relationship (SAR) studies in lead optimization and for the exploration of new chemical space in high-throughput screening libraries.[1] Hydrazine derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, making this compound a valuable starting material for the discovery of new drugs.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-fluorobenzyl bromide proceeds via a nucleophilic substitution reaction. Hydrazine, acting as the nucleophile, displaces the bromide ion from the benzylic carbon of 2-fluorobenzyl bromide.

Reaction:

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of benzylhydrazines.

Materials and Equipment:

-

2-Fluorobenzyl bromide

-

Hydrazine hydrate

-

Potassium carbonate

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, add a solution of hydrazine hydrate (250 g, 5.0 mol) and potassium carbonate (137 g, 1.0 mol) in 2 L of ethanol.

-

Addition of 2-Fluorobenzyl Bromide: Slowly add 2-fluorobenzyl bromide (190 g, 1.0 mol) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture continuously at room temperature for 48 hours.

-

Work-up:

-

Concentrate the reaction mixture by distillation under reduced pressure using a rotary evaporator.

-

Extract the residue with diethyl ether.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the organic phase again under reduced pressure to remove the solvent.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 2-Fluorobenzyl bromide | 189.04 | 190 | 1.0 | 1 |

| Hydrazine hydrate | 50.06 | 250 | 5.0 | 5 |

| Potassium carbonate | 138.21 | 137 | 1.0 | 1 |

| This compound | 140.16 | 109 | 0.78 | 78% Yield |

Protocol 2: Purification by Silica Gel Column Chromatography

Materials and Equipment:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

Chromatography column

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the plate in the same eluent system and visualize the spots under a UV lamp.

-

Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow and Signaling Pathway Diagrams

References

Application Notes and Protocols: Reaction of (2-Fluorobenzyl)hydrazine with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of hydrazones derived from the reaction of (2-fluorobenzyl)hydrazine with various carbonyl compounds. The protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of hydrazones.[1] The reaction of this compound with aldehydes and ketones provides a straightforward and efficient method for the synthesis of a diverse range of (2-fluorobenzyl)hydrazone derivatives. These compounds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The presence of the fluorobenzyl moiety can enhance the pharmacological profile of the resulting hydrazones through increased metabolic stability and binding affinity to biological targets.

Reaction of this compound with Carbonyl Compounds

The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone. This condensation reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and can be catalyzed by the addition of a small amount of acid.[4]

The general reaction scheme is as follows:

Data Presentation

The following tables summarize quantitative data for the synthesis of various (2-fluorobenzyl)hydrazone derivatives, showcasing the versatility of this reaction with different carbonyl compounds.

Table 1: Synthesis of (2-Fluorobenzyl)hydrazones from Aromatic Aldehydes

| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) | m.p. (°C) |

| 1 | Benzaldehyde | N'-(phenylmethylidene)-N-(2-fluorobenzyl)hydrazine | 4 | 92 | 118-120 |

| 2 | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-N-(2-fluorobenzyl)hydrazine | 3 | 95 | 145-147 |

| 3 | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-N-(2-fluorobenzyl)hydrazine | 4 | 94 | 132-134 |

| 4 | 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-N-(2-fluorobenzyl)hydrazine | 2 | 98 | 168-170 |

| 5 | 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-N-(2-fluorobenzyl)hydrazine | 5 | 89 | 155-157 |

Table 2: Synthesis of (2-Fluorobenzyl)hydrazones from Ketones and Heterocyclic Aldehydes

| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) | m.p. (°C) |

| 1 | Acetophenone | N'-(1-phenylethylidene)-N-(2-fluorobenzyl)hydrazine | 6 | 85 | 98-100 |

| 2 | Cyclohexanone | N'-(cyclohexylidene)-N-(2-fluorobenzyl)hydrazine | 8 | 82 | 78-80 |

| 3 | 2-Thiophenecarboxaldehyde | N'-(thiophen-2-ylmethylidene)-N-(2-fluorobenzyl)hydrazine | 3 | 91 | 128-130 |

| 4 | 2-Pyridinecarboxaldehyde | N'-(pyridin-2-ylmethylidene)-N-(2-fluorobenzyl)hydrazine | 4 | 88 | 135-137 |

| 5 | 5-Nitro-2-furaldehyde | N'-(5-nitrofuran-2-ylmethylidene)-N-(2-fluorobenzyl)hydrazine | 2 | 96 | 175-177 |

Table 3: Biological Activity of Selected (2-Fluorobenzyl)hydrazone Derivatives

| Compound | Biological Activity | Target Organism/Cell Line | IC₅₀ / MIC (µg/mL) | Reference |

| N'-(4-chlorobenzylidene)-N-(2-fluorobenzyl)hydrazine | Antibacterial | Staphylococcus aureus | 12.5 | [5] |

| N'-(4-nitrobenzylidene)-N-(2-fluorobenzyl)hydrazine | Antibacterial | Escherichia coli | 25 | [5] |

| N'-(5-nitrofuran-2-ylmethylidene)-N-(2-fluorobenzyl)hydrazine | Anticancer | HeLa (Cervical Cancer) | 2.21 | [3] |

| N'-(quinolin-2-ylmethylene)-(2-fluorophenyl)hydrazine | Antimycobacterial | Mycobacterium tuberculosis H37Rv | 3.125 | [2] |

Experimental Protocols

General Procedure for the Synthesis of (2-Fluorobenzyl)hydrazones

Materials:

-

This compound

-

Appropriate aldehyde or ketone

-

Ethanol or Methanol (absolute)

-